3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol
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Overview
Description
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a chemical compound with the molecular formula C7H5FN4O and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a phenol group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between an azide and a nitrile group under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate.
Industrial Production Methods
Industrial production of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
- 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)benzaldehyde
Uniqueness
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of both a phenol group and a tetrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1037798-23-4 |
---|---|
Molecular Formula |
C7H5FN4O |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
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